molecular formula C10H20N2O2 B14701385 Ethanediamide, tetraethyl- CAS No. 14288-05-2

Ethanediamide, tetraethyl-

Cat. No.: B14701385
CAS No.: 14288-05-2
M. Wt: 200.28 g/mol
InChI Key: CGYBEFMHOFJBIX-UHFFFAOYSA-N
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Description

Ethanediamide, tetraethyl- is an organic compound with the molecular formula C10H20N2O2 . It is also known as tetraethyloxamide. This compound is characterized by the presence of two amide groups attached to an ethane backbone, with each nitrogen atom bonded to two ethyl groups. It is a colorless solid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanediamide, tetraethyl- can be synthesized through the reaction of carbon monoxide with diethylamine. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of ethanediamide, tetraethyl- involves the use of large-scale reactors where carbon monoxide and diethylamine are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Ethanediamide, tetraethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanediamide, tetraethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanediamide, tetraethyl- involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups attached to the nitrogen atoms enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Ethanediamide, tetraethyl- is unique due to its tetraethyl substitution, which imparts distinct chemical and physical properties compared to other ethanediamide derivatives. This substitution enhances its solubility in organic solvents and its ability to form stable complexes with metal ions .

Properties

CAS No.

14288-05-2

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N,N,N',N'-tetraethyloxamide

InChI

InChI=1S/C10H20N2O2/c1-5-11(6-2)9(13)10(14)12(7-3)8-4/h5-8H2,1-4H3

InChI Key

CGYBEFMHOFJBIX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)N(CC)CC

Origin of Product

United States

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